Welcome to the BenchChem Online Store!
molecular formula C20H26N4O3S B3182585 Nvs-PI3-4

Nvs-PI3-4

Cat. No. B3182585
M. Wt: 402.5 g/mol
InChI Key: IUPXLLWDLOWEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07754746B2

Procedure details

Imidazole-1-carboxylic acid [5-(4-acetyl-phenyl)-4-methyl-thiazol-2-yl]-amide (0.455 g, 1.40 mmol) is dissolved in dimethylformamide (10 ml) and treated with triethylamine (0.21 ml, 1.47 mmol) and 3-Amino-N-tert-butyl-propionamide (0.266 g, 1.47 mmol). The reaction mixture is stirred for 1.5 hours, then water (200 ml) added and the resulting suspension filtered. The solid is washed with water and dried under high vacuum to afford the titled product as a pale yellow solid. [M+H] 403.34
Name
Imidazole-1-carboxylic acid [5-(4-acetyl-phenyl)-4-methyl-thiazol-2-yl]-amide
Quantity
0.455 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
0.266 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[S:14][C:13]([NH:15][C:16]([N:18]3[CH:22]=[CH:21]N=C3)=[O:17])=[N:12][C:11]=2[CH3:23])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].C(N(CC)CC)C.NCC[C:34]([NH:36][C:37]([CH3:40])([CH3:39])[CH3:38])=[O:35].O>CN(C)C=O>[C:1]([C:4]1[CH:5]=[CH:6][C:7]([C:10]2[S:14][C:13]([NH:15][C:16](=[O:17])[NH:18][CH2:22][CH2:21][C:34]([NH:36][C:37]([CH3:40])([CH3:39])[CH3:38])=[O:35])=[N:12][C:11]=2[CH3:23])=[CH:8][CH:9]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Imidazole-1-carboxylic acid [5-(4-acetyl-phenyl)-4-methyl-thiazol-2-yl]-amide
Quantity
0.455 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)C1=C(N=C(S1)NC(=O)N1C=NC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.21 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.266 g
Type
reactant
Smiles
NCCC(=O)NC(C)(C)C
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting suspension filtered
WASH
Type
WASH
Details
The solid is washed with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C=C1)C1=C(N=C(S1)NC(NCCC(=O)NC(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.